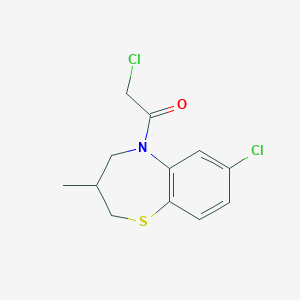

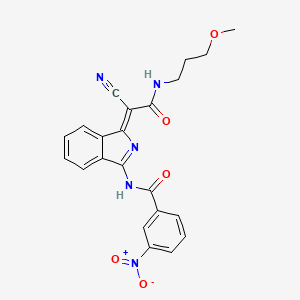

![molecular formula C11H5F3N4O2 B2553829 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 121065-97-2](/img/structure/B2553829.png)

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a derivative of the 1,2,4-triazine class, which is known for its versatile chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group and the dioxo functionality suggests that this compound could exhibit unique electronic and steric characteristics that may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related 2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles has been described, where substituted derivatives are prepared through novel synthetic approaches . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis typically involves the use of aryl groups and the introduction of various substituents to the triazine ring, which can be further derivatized to yield a wide range of compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives can significantly influence their chemical and physical properties. For instance, the crystal structure of a related compound, 3,5-diamino-6-(2-methylphenyl)-1,2,4-triazine monohydrate, shows two conformers with distinct dihedral angles between the phenyl and triazine rings, which may affect the compound's reactivity . Such structural variations are crucial for understanding the behavior of these molecules under different conditions.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives towards various reagents has been extensively studied. For example, the behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards π-acceptors activated carbonitriles has been investigated, leading to the formation of novel heterocyclic systems . These findings provide insights into the potential reactions that 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile might undergo, such as interactions with electron-deficient reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structures. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density distribution within the molecule, potentially altering its dipole moment, acidity, and reactivity . Additionally, the hydrogen-bonding capabilities, as seen in the crystal structure of related compounds, can influence solubility, melting points, and crystal packing .

科学的研究の応用

Synthesis and Derivatives

- The compound has been involved in the synthesis of various derivatives. For example, Winternitz (1978) discussed the synthesis of 4-substituted 2-aryl-2,3,4,5-tetrahydro-5-imino-3-oxo-1,2,4-triazine-6-carbonitriles and some 3-thioxo-derivatives, showcasing its potential in creating a range of chemical structures Winternitz, 1978.

Chemical Reactivity

- The reactivity of this compound with organomagnesium halides was studied by Mustafa et al. (1971). They found that compounds like 6-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine react with phenylmagnesium bromide, indicating its reactivity and potential utility in chemical synthesis Mustafa et al., 1971.

Nucleoside Derivatives

- A study by Mansoub et al. (1976) explored the reaction of certain 3-thioxo-5-oxo-derivatives of 1,2,4-triazine with tetra-O-acetyl-α-D-glucopyranosyl bromide, showing the potential of these compounds in forming nucleoside derivatives Mansoub et al., 1976.

Potential Antineoplastic Activity

- Ibrahim et al. (1979) synthesized 6-substituted 3,5-dioxo- and 3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazines to test for possible antineoplastic activity. While the compounds were found to be inactive against P-388 lymphocytic leukemia, this study highlights the exploration of these compounds in potential cancer treatments Ibrahim et al., 1979.

Synthesis Methods

- Researchers have developed various methods for synthesizing derivatives of 1,2,4-triazine. For instance, the synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives was discussed by Khrustaleva et al. (2014), showcasing the versatility of this compound in synthesizing complex heterocyclic structures Khrustaleva et al., 2014.

Impurity Studies in Pharmaceuticals

- A study by Hou Zhongke (2011) focused on the synthesis and structural elucidation of an impurity in diclazuril, a derivative of 3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, which is significant for improving pharmaceutical quality Hou Zhongke, 2011.

特性

IUPAC Name |

3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N4O2/c12-11(13,14)6-2-1-3-7(4-6)18-10(20)16-9(19)8(5-15)17-18/h1-4H,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCMSKKECUPGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)